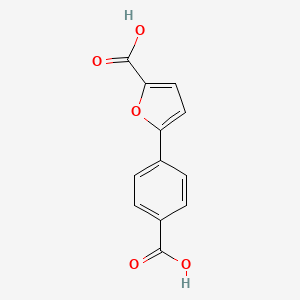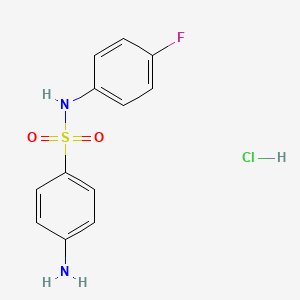
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Vue d'ensemble
Description
The compound “1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains functional groups such as carboxamide and pyrrolidine, which are common in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods like reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, etc. These properties are typically determined experimentally .Applications De Recherche Scientifique
Structural Analysis and Molecular Conformation
The study by Banerjee et al. (2002) explored the structure and molecular conformation of a closely related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, through X-ray analysis and AM1 molecular orbital methods. The research provided insights into the crystal structure and conformational analysis, highlighting the potential of similar pyrrolidine-carboxamide derivatives in structural and conformational studies (Banerjee et al., 2002).
Asymmetric Acylation and Stereoselective Reduction
Ito et al. (1984) demonstrated that trans-2,5-Bis(methoxymethoxymethyl)pyrrolidine serves as an excellent chiral auxiliary for asymmetric acylation of carboxamide enolates and the stereoselective reduction of resulting 2-alkyl-3-oxo amides. This study underscores the utility of pyrrolidine derivatives in facilitating asymmetric syntheses, which is a critical aspect of producing enantiomerically pure pharmaceuticals (Ito, Katsuki, & Yamaguchi, 1984).
Synthesis Methods
The work by Zeng et al. (2013) introduced a one-pot base-mediated synthesis method for 5-oxopyrrolidine-2-carboxamides, utilizing a tandem Ugi condensation and intramolecular substitution. This highlights the versatility of pyrrolidine-carboxamide structures in synthetic organic chemistry, providing efficient pathways to complex molecules (Zeng, Wang, Wu, & Ding, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-13-3-2-10-5-6(8(9)12)4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBIPBJDSPOLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



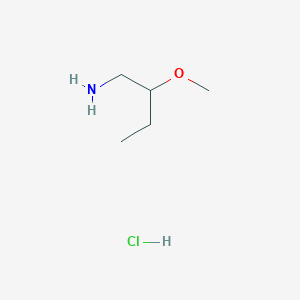
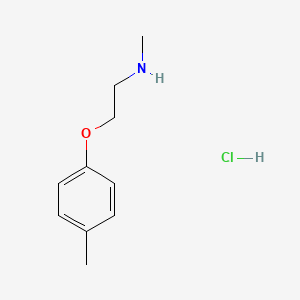
![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)
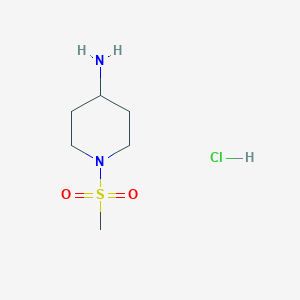

![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)

![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
amine, chloride](/img/structure/B1369113.png)

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
